N-(4-{[4-(THIOPHENE-2-AMIDO)PHENYL]METHYL}PHENYL)THIOPHENE-2-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[4-[[4-(thiophene-2-carbonylamino)phenyl]methyl]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S2/c26-22(20-3-1-13-28-20)24-18-9-5-16(6-10-18)15-17-7-11-19(12-8-17)25-23(27)21-4-2-14-29-21/h1-14H,15H2,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIGXSOECTYZLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For N-(4-{[4-(THIOPHENE-2-AMIDO)PHENYL]METHYL}PHENYL)THIOPHENE-2-CARBOXAMIDE, a typical synthetic route might involve the condensation of thiophene-2-carboxylic acid with an amine derivative under acidic or basic conditions .
Industrial Production Methods
Industrial production of thiophene derivatives generally employs scalable methods such as catalytic cyclization and metal-catalyzed cross-coupling reactions. These methods ensure high yields and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(THIOPHENE-2-AMIDO)PHENYL]METHYL}PHENYL)THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions are common, where hydrogen atoms on the thiophene ring are replaced by other substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
N-(4-{[4-(THIOPHENE-2-AMIDO)PHENYL]METHYL}PHENYL)THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of N-(4-{[4-(THIOPHENE-2-AMIDO)PHENYL]METHYL}PHENYL)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The thiophene ring system can interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Yield : Derivatives with rigid, planar substituents (e.g., dioxoimidazolidin-yl in ) exhibit higher yields (82%) compared to acryloyl-containing analogs (63–74%) . This suggests steric and electronic factors influence reaction efficiency.
- Melting Points : The dioxoimidazolidin-yl derivative (244–246°C) has a significantly higher melting point than acryloyl derivatives (132°C), likely due to enhanced hydrogen bonding and molecular symmetry . The target compound’s bis-aryl structure may similarly promote high thermal stability.
Spectroscopic and Analytical Comparisons
- IR Spectroscopy: Thiophene-2-carboxamide derivatives exhibit characteristic peaks for N-H (~3300 cm⁻¹), C=O (~1650 cm⁻¹), and C-S-C (~690 cm⁻¹). Acryloyl-containing compounds () show additional C=C (~1600 cm⁻¹) and NO₂ (~1520 cm⁻¹) stretches, absent in the target compound .
- ¹H NMR : The benzyl linker in the target compound would produce a singlet for the methylene protons (~δ 4.0 ppm), distinct from the dioxoimidazolidin-yl protons (~δ 3.5–4.5 ppm) in .
Crystallographic and Computational Insights
- SHELX software () is widely used for such analyses, suggesting computational validation of molecular geometry .
- Theoretical Calculations : emphasizes carbon, hydrogen, and nitrogen content validation via elemental analysis, a method applicable to the target compound for purity assessment .
Biological Activity
N-(4-{[4-(thiophene-2-amido)phenyl]methyl}phenyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring system, which is known for its diverse applications in medicinal chemistry. The presence of amide functional groups enhances its solubility and interaction with biological targets.
IUPAC Name : N-[4-[[4-(thiophene-2-carbonylamino)phenyl]methyl]phenyl]thiophene-2-carboxamide
Molecular Formula : C23H18N2O2S2
CAS Number : 312749-04-5
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The thiophene moiety can modulate the activity of various proteins involved in cellular processes, leading to potential therapeutic effects such as:
- Antimicrobial Activity : The compound has shown promise in inhibiting microbial growth, potentially through interference with bacterial enzyme systems.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by targeting specific signaling pathways.
Antimicrobial Activity
A study investigated the antimicrobial properties of thiophene derivatives, including this compound. The results indicated significant antibacterial activity against various strains, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, it was found to induce G1 cell cycle arrest and apoptosis in human myelodysplastic syndrome cells. The mechanism involves the upregulation of acetylated histones, indicating an influence on histone deacetylase (HDAC) activity.
Case Studies
-
Study on Anticancer Effects :
- Objective : Evaluate the anticancer potential of the compound.
- Method : Human cancer cell lines were treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed, with IC50 values indicating potent activity.
-
Antimicrobial Efficacy Assessment :
- Objective : Assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Method : Disc diffusion method was employed to measure inhibition zones.
- Results : The compound showed effective inhibition against tested bacterial strains, suggesting its potential as an antimicrobial agent.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | Mechanism |
|---|---|---|---|
| Suprofen | Thiophene-based NSAID | Anti-inflammatory | COX inhibition |
| Articaine | Thiophene dental anesthetic | Local anesthesia | Sodium channel blockade |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-{[4-(THIOPHENE-2-AMIDO)PHENYL]METHYL}PHENYL)THIOPHENE-2-CARBOXAMIDE, and what reaction conditions are typically employed?
- Methodological Answer : Common synthetic approaches involve coupling reactions between thiophene-2-carboxylic acid derivatives and aromatic amines. For example, amidation reactions using carbodiimide coupling agents (e.g., EDC or DCC) in dichloromethane or ethanol under reflux conditions (60–80°C) are frequently employed . Green chemistry methods, such as ethanol as a solvent at room temperature, are also utilized to improve sustainability . Purification often involves column chromatography with silica gel and polar/non-polar solvent mixtures.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying aromatic proton environments and amide linkages. Infrared (IR) spectroscopy confirms functional groups (e.g., C=O at ~1650–1700 cm⁻¹, N-H at ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular mass . For crystalline derivatives, X-ray diffraction (XRD) with SHELX software refines structural parameters .
Q. What biological activities are associated with thiophene carboxamide derivatives?
- Methodological Answer : Thiophene carboxamides are studied for antioxidant, anti-inflammatory, and enzyme inhibitory activities. In vitro assays (e.g., DPPH radical scavenging for antioxidants, COX-2 inhibition for anti-inflammatory activity) are standard. For example, related compounds show IC₅₀ values in the micromolar range .
Advanced Research Questions
Q. How can researchers optimize synthetic yields of this compound when scaling up reactions?
- Methodological Answer : Yield optimization requires kinetic and thermodynamic analysis. Factors include:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance amide coupling but may increase side reactions.
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts can accelerate coupling .
- Reaction monitoring : TLC or HPLC tracks intermediate formation. Green chemistry approaches (e.g., microwave-assisted synthesis) reduce reaction times .
Q. How can conflicting crystallography and computational modeling data be resolved?
- Methodological Answer : Discrepancies between experimental (XRD) and computational (DFT) bond lengths/angles may arise from crystal packing effects or solvent interactions. Strategies include:
- Multi-technique validation : Compare XRD data with solid-state NMR or Raman spectroscopy .
- Solvent inclusion in models : Explicit solvent molecules in DFT simulations improve accuracy .
Q. What experimental designs are suitable for studying the compound’s binding mechanism to biological targets?
- Methodological Answer : Use a combination of:
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD values).
- Molecular docking : Predicts binding poses using software like AutoDock or Schrödinger .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in biological activity data across studies?
- Methodological Answer : Variability in IC₅₀ values may stem from assay conditions (e.g., cell line differences, solvent concentrations). Mitigation strategies:
- Standardized protocols : Follow OECD guidelines for in vitro assays.
- Positive controls : Use reference compounds (e.g., ascorbic acid for antioxidants) to calibrate results .
- Dose-response curves : Ensure linearity across tested concentrations .
Characterization Data Comparison
Key Challenges in Advanced Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
